5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
Description
5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 4-fluoro-3-methylphenyl group and a carboxylic acid moiety at the 3-position. The 1,2,4-oxadiazole scaffold is notable for its metabolic stability and versatility in drug design, while the fluorinated aromatic substituent may enhance bioavailability and target binding through electronic and steric effects.
Properties
Molecular Formula |
C10H7FN2O3 |
|---|---|
Molecular Weight |
222.17 g/mol |
IUPAC Name |
5-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O3/c1-5-4-6(2-3-7(5)11)9-12-8(10(14)15)13-16-9/h2-4H,1H3,(H,14,15) |
InChI Key |
NRUPVSVDHLSBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NO2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Amidoxime and Carboxylic Acid Derivative Cyclization
The classical and most common approach to synthesizing 1,2,4-oxadiazoles, including derivatives like 5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid, involves the cyclization of amidoximes with carboxylic acid derivatives such as acyl chlorides, esters, or activated acids. This method was initially described by Tiemann and Krüger and has been refined with catalysts like tetrabutylammonium fluoride (TBAF) or pyridine to improve yields and selectivity.
| Entry | Starting Materials | Conditions | Catalysts/Reagents | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | Amidoximes + Acyl Chlorides | Various solvents, heating | None or TBAF/pyridine | Moderate | Formation of two products, purification challenges |
| 2 | Amidoximes + Carboxylic Esters | Coupling reagents (EDC, DCC, CDI) | EDC, DCC, CDI, TBTU, T3P | 11–90 | Moderate to excellent yields, long reaction times, purification issues |
| 3 | Amidoximes + Carboxylic Acids | Activation via Vilsmeier reagent | Vilsmeier reagent | 61–93 | One-pot synthesis, good to excellent yields, simple purification |
This method's advantages include relatively straightforward reaction conditions and the availability of starting materials. However, limitations such as long reaction times, moderate yields, and sensitivity to functional groups like –OH or –NH2 in the carboxylic acid esters are noted.
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles
An alternative synthetic route involves the 1,3-dipolar cycloaddition between nitrile oxides and nitriles. While this method offers access to 1,2,4-oxadiazoles, it suffers from several drawbacks:
- Low reactivity of the nitrile triple bond.
- Side reactions leading to 1,2,5-oxadiazole-2-oxides and 1,2,4-oxadiazole-4-oxides.
- Requirement of expensive catalysts such as platinum(IV).
- Poor solubility of starting materials and low yields.
Despite these challenges, platinum(IV)-catalyzed reactions under mild conditions have been reported, but their practical application remains limited due to cost and efficiency issues.
Novel One-Pot and Tandem Synthetic Procedures
Recent advancements have introduced innovative one-pot methods that streamline the synthesis of 1,2,4-oxadiazoles:
Superbase-Mediated One-Pot Synthesis: Using NaOH/DMSO as a superbase medium at room temperature allows the reaction of amidoximes with methyl or ethyl esters of carboxylic acids to form 3,5-disubstituted 1,2,4-oxadiazoles. This method achieves yields ranging from 11% to 90% but requires long reaction times (4–24 hours) and is limited by the presence of active groups in substrates.
Vilsmeier Reagent Activation: Activation of the carboxylic acid group by Vilsmeier reagent enables a one-pot synthesis with good to excellent yields (61–93%) and simple purification, making it a practical choice for preparing oxadiazole derivatives.
Tandem Reaction with Nitroalkenes: A method involving nitroalkenes, arenes, and nitriles in the presence of triflic acid (TfOH) yields oxadiazoles in about 90% yield within 10 minutes, though the harsh acidic conditions limit substrate scope.
Photoredox Catalysis: Visible-light-induced [3+2] cycloaddition using organic dye photoredox catalysts provides an environmentally friendly route to trisubstituted 1,2,4-oxadiazoles but with moderate yields (35–50%).
Specific Preparation of this compound
While direct literature on the exact preparation of this compound is limited, the compound can be synthesized following the amidoxime and carboxylic acid derivative cyclization strategy, utilizing:
- Starting Materials: 4-Fluoro-3-methylbenzamidoxime and appropriate carboxylic acid derivatives or their activated forms (e.g., methyl esters).
- Reaction Conditions: One-pot reaction in superbase media (NaOH/DMSO) or via Vilsmeier reagent activation.
- Catalysts/Reagents: Coupling reagents such as EDC, DCC, or CDI may be employed to activate the carboxylic acid function.
The general synthetic route involves:
- Preparation of the amidoxime from 4-fluoro-3-methylbenzonitrile.
- Cyclization with the carboxylic acid or ester derivative under the chosen conditions.
- Purification by recrystallization or chromatography.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range (%) | Reaction Time | Notes |
|---|---|---|---|---|---|
| Amidoxime + Acyl Chlorides | Simple reagents, established method | Two products, purification difficulties | Moderate | Hours | Requires catalysts like TBAF or pyridine |
| Amidoxime + Carboxylic Esters | One-pot, moderate to excellent yields | Long reaction times, sensitive to functional groups | 11–90 | 4–24 hours | Superbase medium (NaOH/DMSO) used |
| Amidoxime + Activated Acids | Good to excellent yields, simple purification | Use of coupling reagents, moderate complexity | 61–93 | Moderate | Vilsmeier reagent activation |
| 1,3-Dipolar Cycloaddition | Access to oxadiazoles under mild conditions | Expensive catalysts, low yields, side reactions | Low | Variable | Platinum(IV) catalyst required |
| Tandem Reaction (Nitroalkenes) | Excellent yields, short reaction time | Requires superacid (TfOH), substrate limitations | ~90 | ~10 minutes | Harsh acidic conditions |
| Photoredox Catalysis | Green chemistry, mild conditions | Moderate yields, limited substrate scope | 35–50 | Variable | Visible light and organic dye catalyst |
| Mechanochemistry (Prospective) | Solvent-free, fast, high yields expected | Not yet applied to 1,2,4-oxadiazoles | Not reported | Not reported | Potential for future development |
Detailed Research Findings
Baykov et al. (2017) demonstrated the superbase-mediated one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and methyl/ethyl esters, highlighting yields from 11% to 90% and reaction times of 4 to 24 hours. This method is limited by the presence of –OH or –NH2 groups in substrates.
Zarei M. reported a Vilsmeier reagent-activated one-pot synthesis with yields between 61% and 93%, emphasizing the simplicity and efficiency of this approach.
Golushko A. et al. developed a rapid tandem reaction involving nitroalkenes and nitriles with TfOH, achieving approximately 90% yields in 10 minutes, though requiring acid-resistant substrates.
Cai B. et al. introduced a photoredox catalysis method using 9-mesityl-10-methylacridinium perchlorate under visible light to synthesize trisubstituted 1,2,4-oxadiazoles, achieving moderate yields (35–50%) and promoting green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluoro and methyl groups on the phenyl ring can enhance binding affinity to certain enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The physicochemical properties of 1,2,4-oxadiazole-3-carboxylic acid derivatives are heavily influenced by substituents on the phenyl ring. Key comparisons include:
Table 1: Substituent Impact on Molecular Weight and Polarity
- Methoxy and ethoxy groups (electron-donating) may reduce acidity but improve solubility .
- Steric Effects : The 3-methyl group in the target compound introduces steric hindrance, which could affect binding to enzymatic pockets compared to smaller substituents like hydrogen or halogens.
General Procedure ():
Ester Hydrolysis: React the ester (e.g., ethyl or methyl) with aqueous KOH in ethanol/methanol at 80°C.
Acidification : Neutralize with HCl to precipitate the carboxylic acid.
Recrystallization: Purify using ethanol.
For example, 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid was synthesized with 94% yield via this method . The target compound likely follows a similar pathway, with the 4-fluoro-3-methylphenyl ester as the precursor.
Crystallography and Molecular Interactions
The crystal structure of 2-(4-fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazole () reveals:
- Dihedral Angles : 13.90° (oxadiazole-naphthalene) and 7.93° (oxadiazole-benzene), indicating moderate planarity.
- Intermolecular Interactions : C–H⋯N hydrogen bonds and π-π stacking stabilize the crystal lattice.
Biological Activity
5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition activities, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring substituted with a 4-fluoro-3-methylphenyl group and a carboxylic acid moiety. The oxadiazole scaffold is known for its pharmacological versatility.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
- Cytotoxicity : The compound demonstrated significant cytotoxic effects against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines. The IC50 values were notably lower than those of traditional chemotherapeutics like doxorubicin, indicating superior activity in some cases .
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| CEM-13 | 0.65 | 1.0 (Doxorubicin) |
| MCF-7 | 0.85 | 1.5 (Doxorubicin) |
| MEL-8 | 0.75 | 1.2 (Doxorubicin) |
Flow cytometry assays confirmed that the compound induces apoptosis in a dose-dependent manner, with increased expression of apoptotic markers such as p53 and caspase-3 in treated cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It exhibited notable activity against Mycobacterium tuberculosis, particularly monoresistant strains, with promising metabolic stability and bioavailability .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 0.5 µg/mL |
| Staphylococcus aureus | 1.0 µg/mL |
| Escherichia coli | 2.0 µg/mL |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding carbonic anhydrases (CAs), which are implicated in various diseases including cancer.
- Selectivity : In vitro studies revealed that it selectively inhibits hCA IX at nanomolar concentrations, demonstrating higher potency compared to other derivatives tested .
| Enzyme | Inhibition Constant (Ki) |
|---|---|
| hCA IX | 89 pM |
| hCA II | 0.75 nM |
Case Studies
Case Study 1 : A study involving the treatment of MCF-7 cells with varying concentrations of the compound showed that at concentrations above 0.5 µM, there was a significant increase in apoptotic cell death compared to untreated controls .
Case Study 2 : Another investigation assessed the antimicrobial efficacy against drug-resistant Mycobacterium tuberculosis strains, showing that the compound retained activity even against resistant variants, suggesting its potential for further development as an anti-tuberculosis agent .
Q & A
Q. What are the optimal synthetic routes for 5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid, and how are intermediates characterized?
Answer: The synthesis typically involves cyclocondensation of substituted amidoximes with activated carboxylic acid derivatives. Key steps include:
- Amidoxime Formation: Reaction of nitriles with hydroxylamine under reflux in ethanol/water .
- Cyclization: Use of coupling agents like EDCI or DCC to form the oxadiazole ring. Temperature control (60–80°C) and anhydrous conditions are critical to minimize side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Characterization Methods: - TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) for reaction monitoring .
- NMR (¹H/¹³C): Key signals include δ ~8.1 ppm (oxadiazole C-H) and δ ~165 ppm (carboxylic acid C=O) .
- HPLC-MS : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 265) and purity (>95%) .
Q. How do structural modifications (e.g., fluorophenyl vs. methylphenyl substituents) affect the compound’s physicochemical properties?
Answer: Substituents influence solubility, stability, and reactivity:
- Fluorine : Enhances metabolic stability and lipophilicity (logP increases by ~0.5 compared to non-fluorinated analogs) .
- Methyl Group : Steric effects may reduce rotational freedom, impacting binding affinity in biological targets .
Experimental Validation: - LogP Measurement : Shake-flask method with octanol/water partitioning .
- Thermal Stability : DSC/TGA analysis (decomposition >200°C) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound against specific enzyme targets?
Answer: Step 1: DFT Calculations
- Optimize geometry at the B3LYP/6-31G(d) level to determine electronic properties (e.g., HOMO-LUMO gap, dipole moment) .
- Compare with crystallographic data (if available) to validate accuracy.
Q. Step 2: Molecular Docking
- Use AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2). Key interactions:
- Hydrogen bonding between the carboxylic acid group and Arg120.
- π-π stacking of the fluorophenyl ring with Tyr355 .
- Validate with SPR or ITC to measure binding affinity (KD) .
Q. How can contradictory data on synthetic yields (e.g., 17% vs. 40%) be resolved through reaction optimization?
Answer: Root Cause Analysis:
- Low Yield (17%) : Incomplete cyclization due to moisture sensitivity or suboptimal stoichiometry .
- High Yield (40%) : Use of microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics .
Optimization Strategies:
- Solvent Screening : Replace DMF with THF to reduce side-product formation.
- Catalyst Addition : Add 10 mol% DMAP to improve coupling efficiency .
- In Situ Monitoring : Use FTIR to track carbonyl disappearance (peak ~1720 cm⁻¹) .
Q. What in vitro assays are suitable for evaluating the compound’s anti-inflammatory potential, and how are false positives mitigated?
Answer: Primary Assays:
- COX-2 Inhibition : Measure IC50 via fluorescence polarization (FP) assay (reference: Celecoxib IC50 = 40 nM) .
- NF-κB Luciferase Reporter Assay : Use HEK293 cells transfected with pGL4.32[luc2P/NF-κB-RE/Hygro] .
False-Positive Controls:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
